N-(2,3-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,3-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2FN3O/c19-15-2-1-3-16(18(15)20)22-17(25)12-23-8-10-24(11-9-23)14-6-4-13(21)5-7-14/h1-7H,8-12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBWUUGFDQJHPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C(=CC=C2)Cl)Cl)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dichlorophenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.
- Molecular Formula : C18H18Cl2FN3O
- Molecular Weight : 382.26 g/mol
- CAS Number : 303091-19-2
- LogP : 4.949
- Hydrogen Bond Acceptors : 3
- Hydrogen Bond Donors : 1
- Polar Surface Area : 30.38 Ų
This compound exhibits biological activity through multiple mechanisms:
- Antidepressant Effects : The compound acts on serotonin and dopamine receptors, similar to other piperazine derivatives. Its structural analogs have shown significant activity in modulating neurotransmitter systems, potentially aiding in the treatment of depression and anxiety disorders .
- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Properties : Preliminary investigations suggest that this compound may possess antibacterial properties, particularly against Gram-positive bacteria. The presence of electron-withdrawing groups in its structure enhances its interaction with bacterial cell membranes .
Efficacy Data
The following table summarizes the biological activities and efficacy data reported for this compound:
| Activity Type | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Antidepressant | Serotonin receptors | Not specified | |
| Anticancer | Various cancer cell lines | < 10 | |
| Antimicrobial | Gram-positive bacteria | Not specified |
Case Studies
- Antidepressant Study : A study evaluated the antidepressant-like effects of this compound in animal models. Results indicated significant reductions in immobility time in forced swim tests, suggesting enhanced mood-related behavior .
- Cancer Cell Line Evaluation : In a series of experiments involving breast cancer and leukemia cell lines, the compound showed potent cytotoxicity with IC50 values lower than those of standard treatments. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .
- Antibacterial Testing : The compound was tested against a panel of bacterial strains, showing promising results against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis indicated that modifications to the phenyl rings significantly influenced antibacterial potency .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Pharmacological Implications
The target compound belongs to a class of piperazine-acetamide derivatives. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Research Findings
Anticonvulsant Activity () :
- Analogs with halogenated aryl groups (e.g., 3-chlorophenyl in Compound 12) showed moderate anticonvulsant activity in rodent models.
- The target compound’s 2,3-dichlorophenyl group may enhance activity due to increased lipophilicity and CNS penetration .
Dopamine Receptor Selectivity () :
- Compounds like 7o (5-(4-(2,4-dichlorophenyl)piperazin-1-yl)-N-(4-pyridinylphenyl)pentanamide) exhibit selectivity for dopamine D3 receptors. The extended pentanamide chain in 7o improves receptor fit compared to the shorter acetamide chain in the target compound .
Positional Isomerism Effects () :
- Replacing the 2,3-dichlorophenyl group with a 4-fluorophenyl (as in ’s compound) reduces molecular weight (347.81 vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
